molecular formula C18H25N3O10 B2414713 N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide dioxalate CAS No. 316806-27-6

N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide dioxalate

Cat. No.: B2414713
CAS No.: 316806-27-6
M. Wt: 443.409
InChI Key: OFYLHBGRZBWXOU-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide dioxalate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a piperazine ring, and an acetamide moiety. The dioxalate salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide dioxalate typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxyaniline with chloroacetyl chloride to form N-(4-methoxyphenyl)-2-chloroacetamide.

    Piperazine Introduction: The intermediate is then reacted with 4-methylpiperazine under basic conditions to yield N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide.

    Salt Formation: Finally, the compound is treated with oxalic acid to form the dioxalate salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide dioxalate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide moiety can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: N-(4-hydroxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide.

    Reduction: N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylamine.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide dioxalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide dioxalate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can influence various signaling pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide dioxalate can be compared with other similar compounds such as:

    N-(4-methoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide: Differing by the substitution on the piperazine ring.

    N-(4-hydroxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide: Differing by the functional group on the phenyl ring.

    N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylamine: Differing by the reduction of the acetamide moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2.2C2H2O4/c1-16-7-9-17(10-8-16)11-14(18)15-12-3-5-13(19-2)6-4-12;2*3-1(4)2(5)6/h3-6H,7-11H2,1-2H3,(H,15,18);2*(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYLHBGRZBWXOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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